

Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of RI-331

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Compound of Interest

Compound Name: YGZ-331

Cat. No.: B15572814

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This document provides a detailed protocol for determining the in vitro antifungal susceptibility of the antibiotic RI-331. The methodology is based on the established broth microdilution method, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for yeasts.

Introduction to RI-331

RI-331, also known as (S)-2-amino-4-oxo-5-hydroxypentanoic acid, is an amino acid antibiotic isolated from *Streptomyces* sp.[1][2]. Its mechanism of action involves the inhibition of protein synthesis in susceptible fungi. Specifically, RI-331 depletes the intracellular pools of essential amino acids such as methionine, isoleucine, and threonine by inhibiting homoserine dehydrogenase, a key enzyme in their biosynthetic pathway[1][2][3]. This targeted action provides a selective antifungal effect, as the enzyme is absent in mammalian cells[1][3].

Data Presentation

The antifungal activity of RI-331 is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of the drug that visibly inhibits fungal growth, while the MFC is the lowest concentration that results in fungal death. The following table summarizes representative in vitro susceptibility data for RI-331 against various fungal species.

Fungal Species	Strain	RI-331 MIC (µg/mL)	RI-331 MFC (µg/mL)
Saccharomyces cerevisiae	ATCC 9763	8	16
Candida albicans	ATCC 90028	16	32
Candida glabrata	ATCC 90030	32	>64
Cryptococcus neoformans	ATCC 208821	16	32
Aspergillus fumigatus	ATCC 204305	>64	>64

Note: The data presented in this table are for illustrative purposes and may not represent the actual susceptibility of the listed organisms to RI-331.

Experimental Protocol: Broth Microdilution Assay for RI-331

This protocol details the steps for determining the MIC and MFC of RI-331 against a target fungal strain.

Materials

- RI-331 powder
- Dimethyl sulfoxide (DMSO)
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile 96-well flat-bottom microtiter plates
- Fungal isolate
- Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) agar
- Sterile saline (0.85%)

- Spectrophotometer
- Hemocytometer or automated cell counter
- Incubator (35°C)
- Sterile pipette tips and reservoirs

Inoculum Preparation

- Subculture the fungal isolate on an SDA or YPD agar plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
- Harvest fungal colonies by gently scraping the surface of the agar with a sterile loop or swab.
- Suspend the colonies in sterile saline.
- Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL) using a spectrophotometer at 530 nm.
- Perform a further dilution of this suspension in RPMI 1640 medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the test wells.

Preparation of RI-331 Dilutions

- Prepare a stock solution of RI-331 at 1280 µg/mL in DMSO.
- In a sterile 96-well plate, perform a serial 2-fold dilution of RI-331 in RPMI 1640 medium to obtain concentrations ranging from 64 µg/mL to 0.125 µg/mL.
- To each well containing 100 µL of the diluted RI-331, add 100 µL of the prepared fungal inoculum. This will result in final RI-331 concentrations from 32 µg/mL to 0.0625 µg/mL.

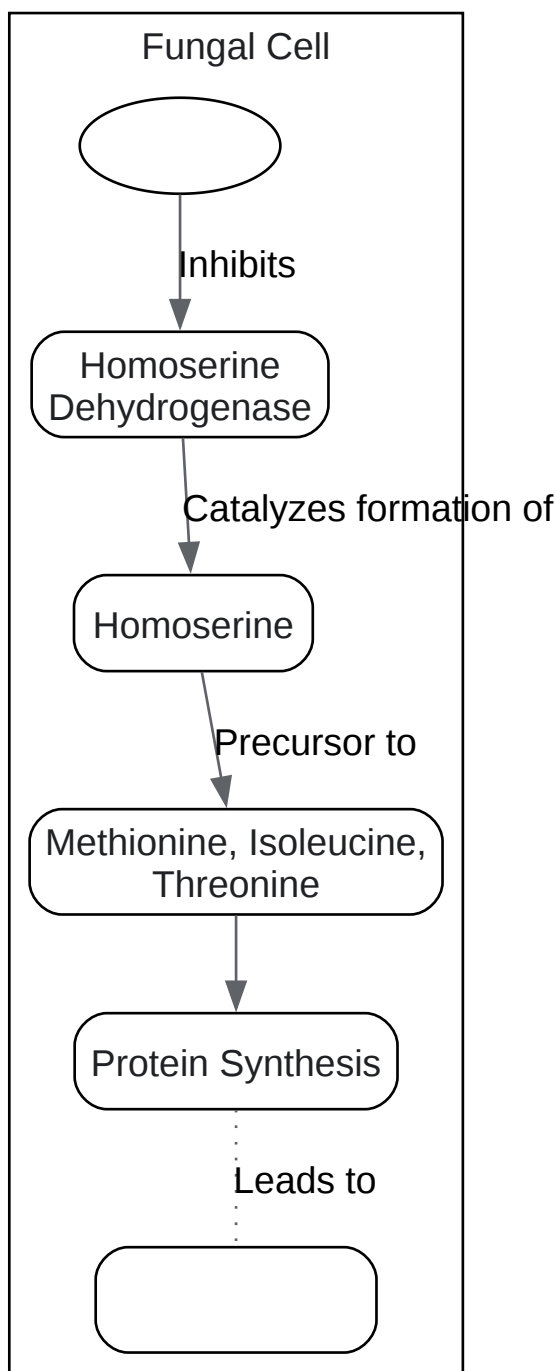
Assay Procedure

- Plate Setup:
 - Wells 1-10: 100 µL of each RI-331 dilution + 100 µL of fungal inoculum.

- Well 11 (Growth Control): 100 μ L of RPMI 1640 medium + 100 μ L of fungal inoculum.
- Well 12 (Sterility Control): 200 μ L of RPMI 1640 medium.
- Incubation: Seal the plate and incubate at 35°C for 24-48 hours.
- MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of RI-331 at which there is a significant inhibition of growth (e.g., $\geq 50\%$ reduction in turbidity) compared to the growth control well.
- MFC Determination:
 - From the wells showing no visible growth (at and above the MIC), take a 10 μ L aliquot from each.
 - Spot-plate each aliquot onto a fresh SDA or YPD agar plate.
 - Incubate the plates at 35°C for 24-48 hours.
 - The MFC is the lowest concentration of RI-331 that results in no fungal growth on the agar plate.

Signaling Pathways and Experimental Workflows

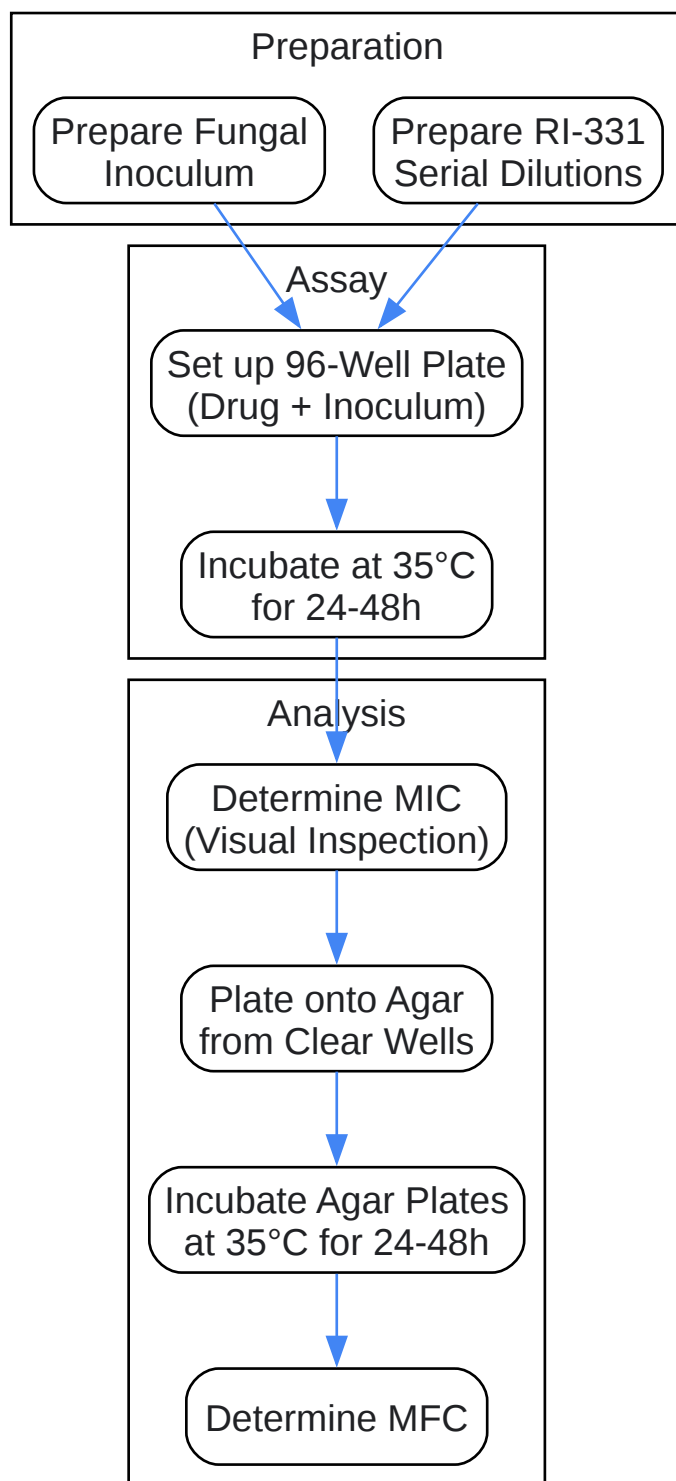
Mechanism of Action of RI-331



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Caption: Mechanism of action of RI-331 in a fungal cell.

Experimental Workflow for Antifungal Susceptibility Testing



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Caption: Workflow for determining MIC and MFC of RI-331.

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References

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- 2. Unique mechanism of action of an antifungal antibiotic RI-331 - PubMed [pubmed.ncbi.nlm.nih.gov]
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